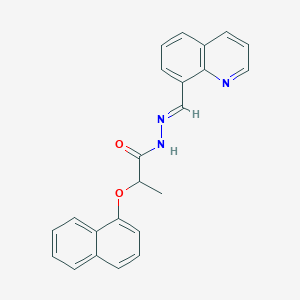![molecular formula C18H13N3O4 B5710137 2-nitro-N-[4-(3-pyridinyloxy)phenyl]benzamide](/img/structure/B5710137.png)
2-nitro-N-[4-(3-pyridinyloxy)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-nitro-N-[4-(3-pyridinyloxy)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GW806742X and has been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 2-nitro-N-[4-(3-pyridinyloxy)phenyl]benzamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound has potent anti-inflammatory and analgesic effects. It has been found to reduce inflammation and pain in animal models of rheumatoid arthritis and osteoarthritis. It has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-nitro-N-[4-(3-pyridinyloxy)phenyl]benzamide in lab experiments is its potent anti-inflammatory and analgesic effects. This makes it a valuable tool for studying the inflammatory response and pain pathways. However, one of the limitations of using this compound is its potential toxicity, as it has been found to be cytotoxic in some studies.
Zukünftige Richtungen
There are several future directions for the study of 2-nitro-N-[4-(3-pyridinyloxy)phenyl]benzamide. One direction is to investigate its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Another direction is to study its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, further studies are needed to investigate its potential toxicity and safety in humans.
Synthesemethoden
The synthesis of 2-nitro-N-[4-(3-pyridinyloxy)phenyl]benzamide involves the reaction between 4-(3-pyridinyloxy)aniline and 2-nitrobenzoyl chloride in the presence of triethylamine. The reaction takes place in a solvent such as dichloromethane or ethyl acetate and is carried out under reflux conditions. The resulting product is then purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-nitro-N-[4-(3-pyridinyloxy)phenyl]benzamide has been extensively studied for its potential applications in various scientific fields. It has been found to have potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
2-nitro-N-(4-pyridin-3-yloxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-18(16-5-1-2-6-17(16)21(23)24)20-13-7-9-14(10-8-13)25-15-4-3-11-19-12-15/h1-12H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKSDDKONZLYSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=CN=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5710067.png)

![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5710085.png)
![1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]azepane](/img/structure/B5710097.png)



![N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide](/img/structure/B5710128.png)
![2-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5710139.png)

![isopropyl 2-[(3-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5710149.png)

